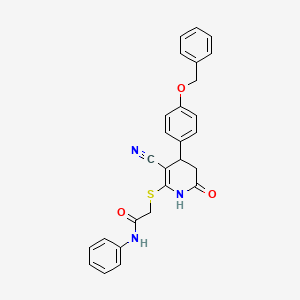
2-((4-(4-(benzyloxy)phenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(4-(benzyloxy)phenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(4-(benzyloxy)phenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide , also referred to as ChemDiv compound ID 4552-4316, is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C28H25N3O3S, and it features a complex structure that includes a tetrahydropyridine core with various functional groups that may contribute to its biological activity. The IUPAC name reflects its intricate design aimed at targeting specific biological pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
- MAO Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Neuroprotective Effects : Evidence suggests that certain derivatives can provide neuroprotection and may mitigate neuroinflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of cyano and thio groups suggests potential interactions with enzymes such as MAO-B. For instance, compounds with similar structures have demonstrated competitive inhibition against MAO-B with IC50 values in the low micromolar range .
- Antioxidative Mechanisms : The antioxidant properties likely stem from the ability to scavenge free radicals and chelate metal ions, thus reducing oxidative damage within cells .
Case Studies and Research Findings
A series of studies have evaluated the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound 3h | MAO-B Inhibition | 0.062 µM | |
| Compound 3n | MAO-A Inhibition | 9.80 µM | |
| Various Derivatives | Antioxidant Activity | ORAC = 2.27 Trolox Equivalent |
Neuroprotective Studies
In vitro studies on neuroprotective effects have shown that certain derivatives can significantly reduce neuronal cell death induced by oxidative stress. For instance, one study highlighted a benzyloxy-substituted derivative that exhibited substantial neuroprotective effects in cellular models of neurodegeneration .
Eigenschaften
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c28-16-24-23(20-11-13-22(14-12-20)33-17-19-7-3-1-4-8-19)15-25(31)30-27(24)34-18-26(32)29-21-9-5-2-6-10-21/h1-14,23H,15,17-18H2,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDLKDVDKEOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














